molecular formula C6H3Cl3O4S2 B3050813 4-chlorobenzene-1,3-disulfonyl dichloride CAS No. 2891-17-0

4-chlorobenzene-1,3-disulfonyl dichloride

Cat. No.: B3050813
CAS No.: 2891-17-0
M. Wt: 309.6 g/mol
InChI Key: ZADVSJRCRBFCTK-UHFFFAOYSA-N
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Description

4-chlorobenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C6H3Cl3O4S2. It is a derivative of benzene, where two sulfonyl chloride groups and one chlorine atom are attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

4-chlorobenzene-1,3-disulfonyl dichloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chlorobenzene-1,3-disulfonyl dichloride can be synthesized through the sulfonation of 4-chlorobenzene followed by chlorination. The process involves the following steps:

    Sulfonation: 4-chlorobenzene is treated with sulfur trioxide (SO3) or oleum to introduce sulfonic acid groups at the 1 and 3 positions.

    Chlorination: The resulting 4-chlorobenzene-1,3-disulfonic acid is then treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the sulfonic acid groups into sulfonyl chloride groups.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chlorobenzene-1,3-disulfonyl dichloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to form 4-chlorobenzene-1,3-disulfonic acid.

    Hydrolysis: In the presence of water, the sulfonyl chloride groups hydrolyze to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: The reaction typically occurs in aqueous or basic conditions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Sulfonic Acids: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 4-chlorobenzene-1,3-disulfonyl dichloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride groups are electrophilic, making them susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophilic species, resulting in the substitution of the chloride atoms.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3-disulfonyl dichloride: Lacks the chlorine atom at the 4-position.

    4-bromobenzene-1,3-disulfonyl dichloride: Contains a bromine atom instead of chlorine at the 4-position.

    4-fluorobenzene-1,3-disulfonyl dichloride: Contains a fluorine atom instead of chlorine at the 4-position.

Uniqueness

4-chlorobenzene-1,3-disulfonyl dichloride is unique due to the presence of the chlorine atom at the 4-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s physical properties and its interactions with other molecules.

Properties

IUPAC Name

4-chlorobenzene-1,3-disulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADVSJRCRBFCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183108
Record name 4-Chlorobenzene-1,3-disulphonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2891-17-0
Record name 4-Chloro-1,3-benzenedisulfonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2891-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobenzene-1,3-disulphonyl dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002891170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobenzene-1,3-disulphonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobenzene-1,3-disulphonyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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